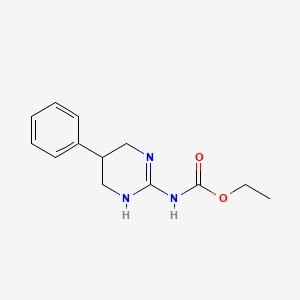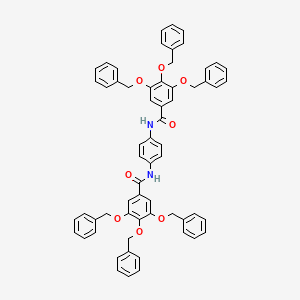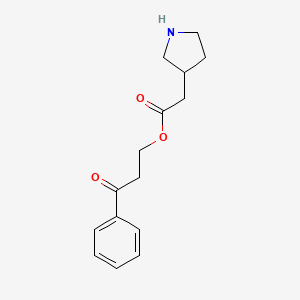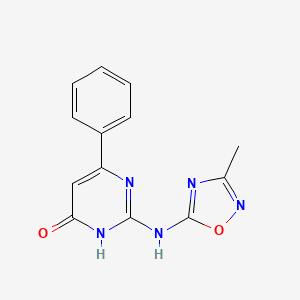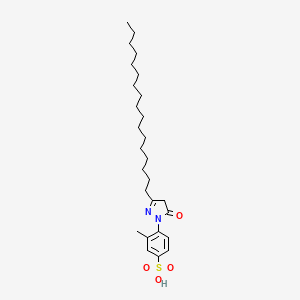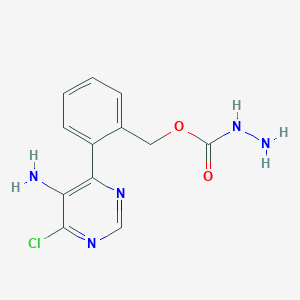![molecular formula C15H21N5O B12906438 1-{2,6-Bis[(prop-2-en-1-yl)amino]pyrimidin-4-yl}piperidin-4-one CAS No. 88551-65-9](/img/structure/B12906438.png)
1-{2,6-Bis[(prop-2-en-1-yl)amino]pyrimidin-4-yl}piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one is a complex organic compound that features a piperidine ring fused with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,6-diaminopyrimidine with allyl bromide to form the bis(allylamino) derivative. This intermediate is then reacted with piperidin-4-one under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the allylamino groups, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis in cancer cells and the suppression of tumor growth.
Comparison with Similar Compounds
1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one can be compared with other similar compounds, such as:
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors with potential anticancer activity.
Piperidine derivatives: Compounds like piperine and evodiamine, which also contain the piperidine moiety, exhibit various biological activities, including anticancer and anti-inflammatory effects. The uniqueness of 1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one lies in its specific structure, which allows for selective inhibition of certain enzymes and pathways, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
88551-65-9 |
|---|---|
Molecular Formula |
C15H21N5O |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
1-[2,6-bis(prop-2-enylamino)pyrimidin-4-yl]piperidin-4-one |
InChI |
InChI=1S/C15H21N5O/c1-3-7-16-13-11-14(19-15(18-13)17-8-4-2)20-9-5-12(21)6-10-20/h3-4,11H,1-2,5-10H2,(H2,16,17,18,19) |
InChI Key |
WYPUXRJXMPTKRJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CC(=NC(=N1)NCC=C)N2CCC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


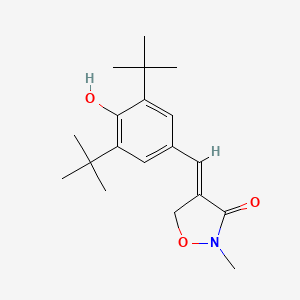
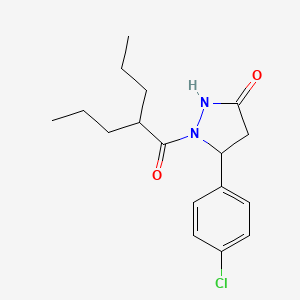
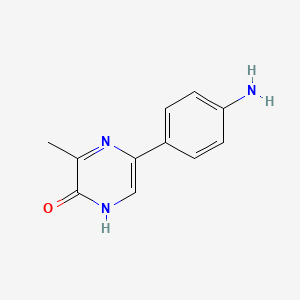
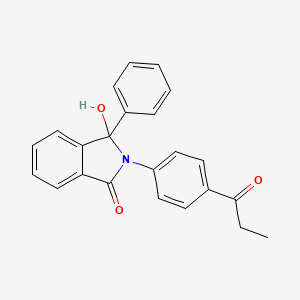
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B12906381.png)
![N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B12906382.png)
